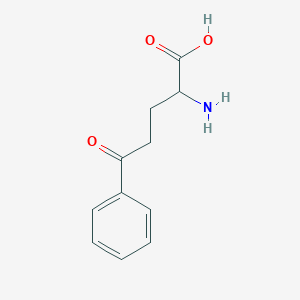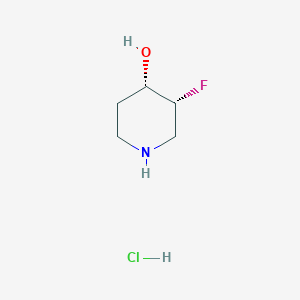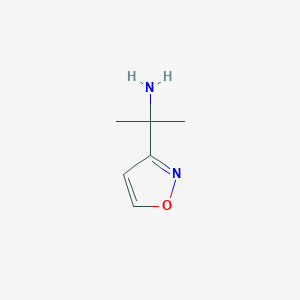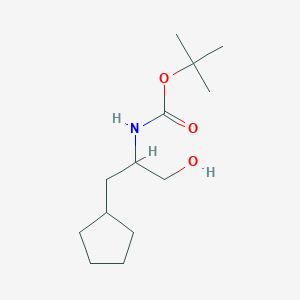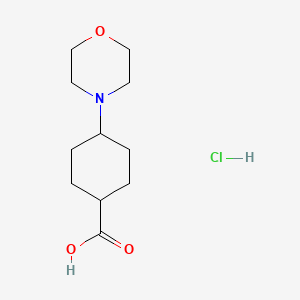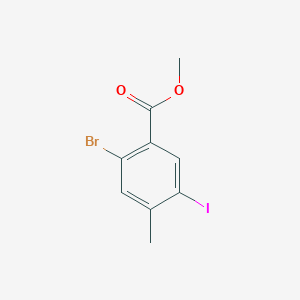
Methyl 2-bromo-5-iodo-4-methylbenzoate
Vue d'ensemble
Description
Methyl 2-bromo-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-iodo-4-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methylbenzoate derivatives. One common method involves the bromination of methyl 4-methylbenzoate followed by iodination under controlled conditions . The reaction typically requires the use of bromine and iodine reagents, along with appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding methylbenzoate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted methylbenzoate derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Applications De Recherche Scientifique
Methyl 2-bromo-5-iodo-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of novel drug candidates, particularly in the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-iodo-4-methylbenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar in structure but with different substitution patterns.
Methyl 2-bromo-4-iodobenzoate: Another closely related compound with variations in the position of substituents.
Uniqueness
Methyl 2-bromo-5-iodo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Propriétés
IUPAC Name |
methyl 2-bromo-5-iodo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXPDMDZZAHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)



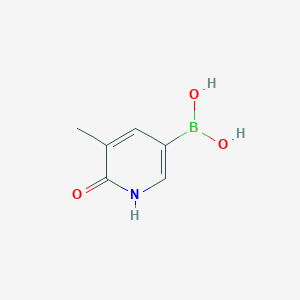
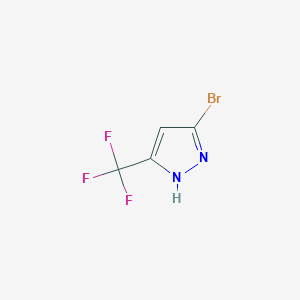
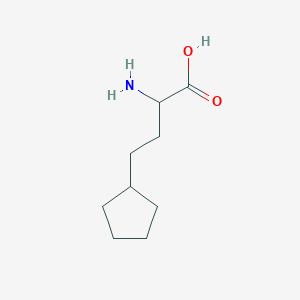
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)

